

An In-depth Technical Guide to 2-Phenyl-3-butyn-2-ol

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Compound of Interest

Compound Name: 2-Phenyl-3-butyn-2-ol

Cat. No.: B089498

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenyl-3-butyn-2-ol** (CAS Number: 127-66-2), a tertiary propargylic alcohol with applications in organic synthesis and as a precursor for various chemical entities.^{[1][2]} This document details its chemical and physical properties, safety information, experimental protocols for its synthesis and purification, and analytical characterization methods.

Core Properties and Data

2-Phenyl-3-butyn-2-ol is a white to light yellow crystalline solid at room temperature.^[3] Its structure features a phenyl group and a hydroxyl group attached to the same carbon atom, which also bears a methyl group and a terminal ethynyl group.^[2] This unique arrangement of functional groups makes it a versatile building block in chemical synthesis.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Phenyl-3-butyn-2-ol** is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference.

Property	Value	References
CAS Number	127-66-2	[1] [4] [5] [6] [7]
Molecular Formula	C ₁₀ H ₁₀ O	[4] [5] [6]
Molecular Weight	146.19 g/mol	[1] [7]
Melting Point	47-49 °C	[1] [2] [7]
Boiling Point	102-103 °C at 12 mmHg	[1] [2] [7]
Density	1.064 g/cm ³	[3]
Flash Point	96 °C (204.8 °F) - closed cup	[1] [8]
Solubility	Slightly soluble in water; miscible with acetone, benzene, and other organic solvents.	[2]
Appearance	White to light yellow powder or crystals.	[3]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Phenyl-3-butyn-2-ol**. Key spectral identifiers are summarized in Table 2.

Spectroscopic Data	Identifiers and Notes	References
¹³ C NMR	Chemical shifts are available in spectral databases.	[4]
¹ H NMR	Spectral data is available for this compound.	[9]
Mass Spectrometry	Electron ionization mass spectra are available from the NIST WebBook.	[5][6]
Infrared (IR) Spectroscopy	Gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.	[6]
Raman Spectroscopy	Raman spectral data is available.	[9]

Safety and Handling

2-Phenyl-3-butyn-2-ol is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). [1][7] It is combustible and should be handled with appropriate personal protective equipment, including a dust mask (type N95 or equivalent), eye shields, and gloves.[1][7] Store in a dry, cool, and well-ventilated place away from strong oxidizing agents.[8]

Hazard Information	GHS Classification and Precautionary Statements	References
Pictogram	GHS07 (Exclamation Mark)	[1][7]
Signal Word	Warning	[1][7]
Hazard Statement	H302: Harmful if swallowed	[1][7]
Storage Class	11: Combustible Solids	[1][7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **2-Phenyl-3-butyn-2-ol** are provided below. These protocols are based on established chemical literature and are intended for use by trained professionals in a laboratory setting.

Synthesis: Alkynylation of Acetophenone

A common laboratory-scale synthesis of **2-Phenyl-3-butyn-2-ol** involves the alkynylation of acetophenone with acetylene. This reaction is typically carried out in the presence of a strong base. A representative procedure is as follows:

Materials:

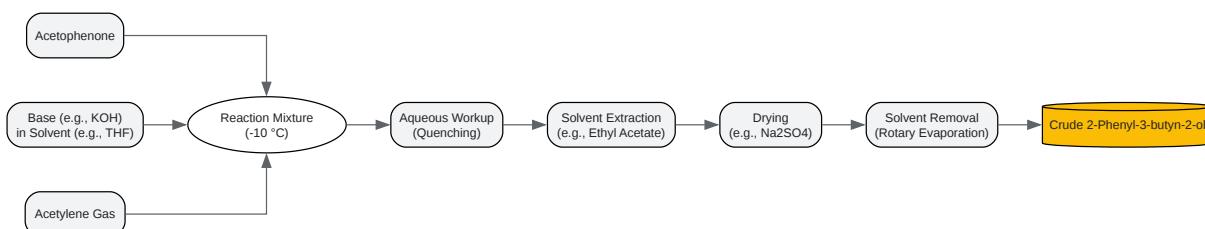
- Acetophenone
- Potassium hydroxide (KOH)
- Anhydrous tetrahydrofuran (THF) or liquid ammonia
- Acetylene gas
- Anhydrous sodium sulfate (Na_2SO_4)
- Ethyl acetate
- Hexane

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve acetophenone in anhydrous THF.
- Cool the reaction mixture to -10 °C using an appropriate cooling bath.
- Slowly add a suspension of powdered potassium hydroxide in THF to the stirred solution.
- Bubble acetylene gas through the reaction mixture for a specified period (e.g., 120 minutes) while maintaining the temperature at -10 °C.[8]

- After the reaction is complete, quench the reaction by carefully adding water.
- Separate the organic layer and extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.^[8]
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

The following diagram illustrates the general workflow for the synthesis of **2-Phenyl-3-butyn-2-ol**.



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Synthesis Workflow

Purification: Recrystallization

The crude **2-Phenyl-3-butyn-2-ol** can be purified by recrystallization to yield a crystalline solid of high purity. A solvent pair system, such as hexane and ethyl acetate, is often effective.

Materials:

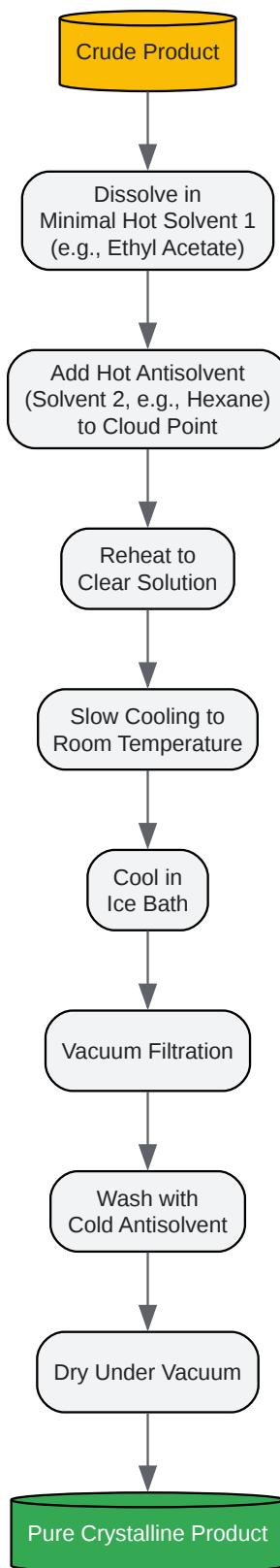
- Crude **2-Phenyl-3-butyn-2-ol**
- Hexane

- Ethyl acetate

Procedure:

- Dissolve the crude product in a minimal amount of hot ethyl acetate.
- While the solution is still hot, slowly add hexane until the solution becomes cloudy, indicating the point of saturation.
- Gently heat the mixture until it becomes clear again.
- Allow the solution to cool slowly to room temperature. Crystals of **2-Phenyl-3-butyn-2-ol** should form.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
- Dry the crystals under vacuum to remove any residual solvent.

The logical steps for the purification process are outlined in the diagram below.



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Purification Workflow

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

The purity of **2-Phenyl-3-butyn-2-ol** can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC).

Method:

- Column: A C18 or Newcrom R1 column can be utilized.[1]
- Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility) is typically used.[1]
- Detection: UV detection at an appropriate wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[1]

Biological Activity and Signaling Pathways

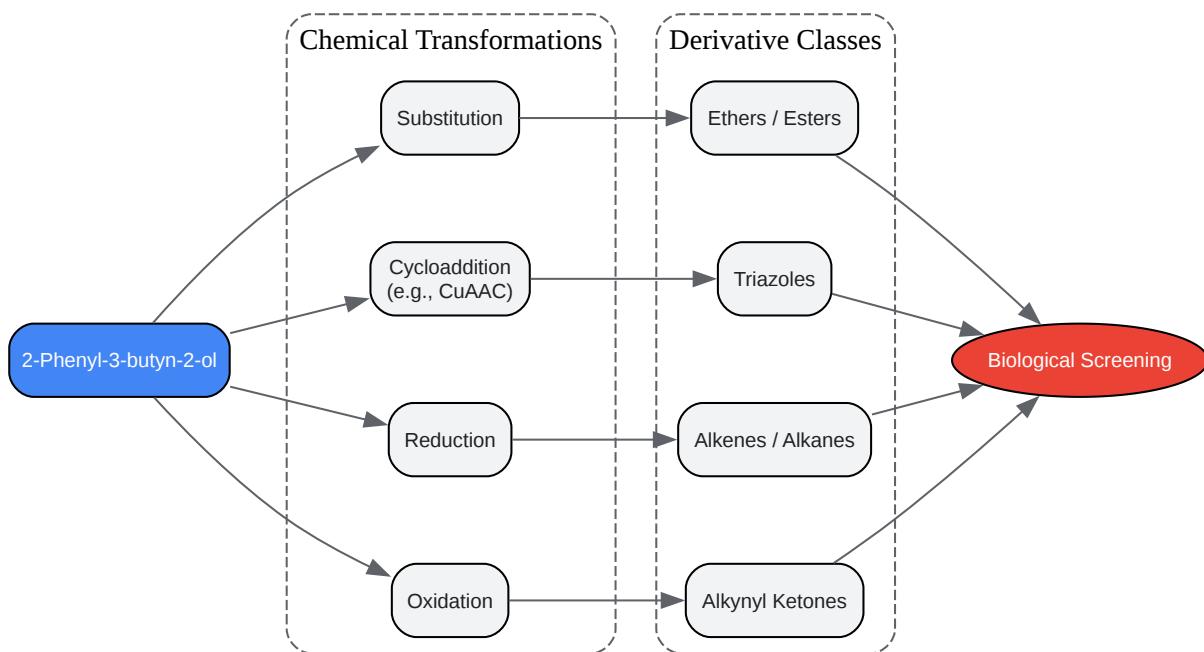
Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or signaling pathway modulation by **2-Phenyl-3-butyn-2-ol** itself. Its primary role in the context of drug development and biological research is as a versatile chemical intermediate.[1] Propargyl alcohols, as a class of compounds, are valuable in medicinal chemistry for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] The terminal alkyne group allows for its use in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool for bioconjugation and the synthesis of compounds like triazoles.[7][11]

While **2-Phenyl-3-butyn-2-ol**'s direct interaction with biological targets has not been extensively studied, its derivatives have been explored for various applications. For instance, it has been used in the preparation of (3-methyl-5-isoxazolyl)(phenyl)-methanol and α -methylene cyclic carbonates.[7][11] The reactivity of the alkyne and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for generating libraries of compounds for biological screening.[1]

The general mechanism of action for this compound is dependent on the specific reaction it undergoes. In oxidation reactions, the hydroxyl group can be converted to a ketone, while in

reduction reactions, the triple bond can be hydrogenated.[1] The molecular targets and pathways of its derivatives would be specific to the final synthesized molecule.

The diagram below illustrates the role of **2-Phenyl-3-butyn-2-ol** as a building block in the synthesis of more complex molecules.



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Synthetic Utility

In conclusion, **2-Phenyl-3-butyn-2-ol** is a valuable chemical entity with well-defined properties and synthetic utility. While its direct biological activity is not yet established, its role as a precursor in the synthesis of potentially bioactive molecules makes it a compound of significant interest to researchers in drug discovery and development. Further investigation into the pharmacological properties of its derivatives may reveal novel therapeutic applications.

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